Technical Guide: Characterization and Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
Technical Guide: Characterization and Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization and a representative synthetic protocol for 1-Ethyl-3-iodo-1H-pyrazole (CAS No. 1202781-34-7). This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of more complex molecules. This document outlines its physical and spectroscopic properties, a detailed experimental procedure for its synthesis via N-alkylation of 3-iodo-1H-pyrazole, and a visual representation of the synthetic workflow. The data presented is compiled from available information on closely related analogs and is intended to serve as a practical resource for researchers in the field.
Compound Identification and Physical Properties
1-Ethyl-3-iodo-1H-pyrazole is a substituted pyrazole with the molecular formula C₅H₇IN₂. The presence of an ethyl group at the N1 position and an iodine atom at the C3 position makes it a useful intermediate for various chemical transformations, particularly cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1202781-34-7 | [1] |
| Molecular Formula | C₅H₇IN₂ | [1][2] |
| Molecular Weight | 222.03 g/mol | [2] |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from related compounds |
| Boiling Point | Predicted: > 200 °C at 760 mmHg | Inferred from related compounds |
| Melting Point | Not available |
Spectroscopic Characterization Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | d | 1H | H5 |
| ~6.4 - 6.6 | d | 1H | H4 |
| ~4.1 - 4.3 | q | 2H | N-CH₂-CH₃ |
| ~1.3 - 1.5 | t | 3H | N-CH₂-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. The precise chemical shifts and coupling constants for the pyrazole protons (H4 and H5) can be influenced by the solvent.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~135 - 140 | C5 |
| ~115 - 120 | C4 |
| ~90 - 95 | C3-I |
| ~45 - 50 | N-CH₂-CH₃ |
| ~14 - 16 | N-CH₂-CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Mass Spectrometry
| Technique | Expected m/z |
| Electron Ionization (EI) | [M]⁺ = 222 |
| Electrospray Ionization (ESI) | [M+H]⁺ = 223 |
Experimental Protocol: Synthesis of 1-Ethyl-3-iodo-1H-pyrazole
The following is a representative experimental protocol for the synthesis of 1-Ethyl-3-iodo-1H-pyrazole, based on the well-established N-alkylation of pyrazoles. The starting material, 3-iodo-1H-pyrazole, is commercially available.
Materials and Reagents
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3-iodo-1H-pyrazole
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Iodoethane (or other ethylating agent such as diethyl sulfate)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure
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To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (or acetonitrile) is added potassium carbonate (2.0 eq).
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The suspension is stirred at room temperature for 15 minutes.
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Iodoethane (1.2 eq) is added dropwise to the reaction mixture.
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The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C to increase the reaction rate) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-Ethyl-3-iodo-1H-pyrazole.
Characterization of the Product
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section 2.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for 1-Ethyl-3-iodo-1H-pyrazole from 3-iodo-1H-pyrazole.
Applications in Research and Development
1-Ethyl-3-iodo-1H-pyrazole is a valuable intermediate in organic synthesis. The iodo-substituent at the 3-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Disclaimer
The characterization data provided in this document is predicted based on analogous compounds and should be confirmed by experimental analysis. The synthetic protocol is a representative method and may require optimization for specific laboratory conditions and scales. This document is intended for research and informational purposes only.
